(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid (2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18402558
InChI: InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m0/s1
SMILES:
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol

(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid

CAS No.:

Cat. No.: VC18402558

Molecular Formula: C9H17NO5

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid -

Specification

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
IUPAC Name (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m0/s1
Standard InChI Key LLHOYOCAAURYRL-GDVGLLTNSA-N
Isomeric SMILES CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Canonical SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a four-carbon backbone with three functional groups:

  • A Boc-protected amine at the 2-position ((2S)(2S)-configuration).

  • A hydroxyl group at the 3-position.

  • A carboxylic acid at the terminal carbon.

The Boc group ((CH3)3COC(O)(CH_3)_3COC(O)) enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling .

Stereochemical Variants

The 3-hydroxy group’s configuration defines two stereoisomers:

  • (2S,3R)-Isomer: CAS 2592-18-9 .

  • (2S,3S)-Isomer: CAS 23082-30-6 .

The IUPAC name for the (2S,3S) variant is (2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, while the (2S,3R) form is termed (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid . These isomers exhibit distinct physicochemical behaviors, impacting their utility in asymmetric synthesis.

Table 1: Stereoisomeric Comparison

Property(2S,3R)-Isomer(2S,3S)-Isomer
CAS Number2592-18-9 23082-30-6
Molecular FormulaC9H17NO5C_9H_{17}NO_5C9H17NO5C_9H_{17}NO_5
Molecular Weight219.237 g/mol 219.23 g/mol
Storage ConditionsKeep away from moisture Store at room temperature

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via Boc protection of threonine or allo-threonine derivatives:

  • Boc Protection: Reaction of L-threonine with di-tert-butyl dicarbonate (Boc2OBoc_2O) in the presence of a base like NaOH or DMAP .

  • Stereoselective Methods: Enzymatic resolution or chiral auxiliaries ensure enantiomeric purity .

For example, the (2S,3S)-isomer is obtained by protecting L-allothreonine with Boc anhydride under anhydrous conditions .

Analytical Characterization

  • NMR Spectroscopy: 1H^1H NMR reveals peaks for the Boc methyl groups (~1.4 ppm), hydroxy proton (~5.3 ppm), and carboxylic acid proton (~12.1 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 219.23 .

  • X-ray Crystallography: Resolves absolute configurations, critical for pharmaceutical applications .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):

  • Amino Protection: The Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) .

  • Carboxylic Acid Activation: Coupling agents like HBTU or DCC facilitate amide bond formation .

Table 2: Example SPPS Protocol Using (2S,3S)-Isomer

StepReagentPurpose
120% Piperidine/DMFFmoc deprotection
2HBTU, DIPEAActivation of carboxylic acid
3(2S,3S)-Boc-amino acidCoupling to growing peptide chain
4TFA/CH2_2Cl2_2Boc group removal

Pharmaceutical Relevance

  • Antibiotic Derivatives: Incorporated into β-lactam antibiotics to enhance metabolic stability .

  • Enzyme Inhibitors: The hydroxy group chelates metal ions in protease active sites .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO and DMF; sparingly soluble in water .

  • Stability: Hygroscopic; storage under argon at -20°C recommended .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1720 cm1^{-1} (C=O of Boc) and 3200 cm1^{-1} (O-H) .

  • Optical Rotation: [α]D25=+12.5[\alpha]_D^{25} = +12.5^\circ (c = 1, MeOH) for (2S,3S)-isomer .

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